molecular formula C14H22N2 B1318023 N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine CAS No. 105298-83-7

N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine

Cat. No. B1318023
M. Wt: 218.34 g/mol
InChI Key: IMDARUXWNKRPJK-UHFFFAOYSA-N
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Description

N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is a chemical compound that has generated significant interest among scientists due to its unique physical and chemical properties. It has a molecular formula of C14H22N2 .


Molecular Structure Analysis

The molecular structure of N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is represented by the InChI code: 1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 . The molecular weight is 218.34 g/mol .

Scientific Research Applications

Electrochemical Applications

The derivatization of electrode surfaces with N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives, including compounds structurally related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine, has been explored for enhancing electrochemical properties. Buchanan et al. (1983) synthesized surface derivatizing reagents to modify electrodes, improving their electrochemical response and stability. This modification facilitates redox reactions and could be beneficial for electrochemical sensors and devices (Buchanan et al., 1983).

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds structurally akin to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been used as intermediates or catalysts. Kajimoto et al. (1970) reported the reaction of cyclohexyl isocyanide with π-allylpalladium chloride, showcasing the utility of cyclohexyl-containing compounds in catalyzing organic transformations (Kajimoto et al., 1970).

Material Science and Sensor Development

Compounds related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been explored for their photophysical properties and potential applications in sensors. Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands derived from different diamines for use as fluorescence sensors for Cu^2+ in water and living cells, highlighting the versatility of cyclohexyl and ethylenediamine derivatives in developing sensitive and selective sensors (Zhou et al., 2012).

Safety And Hazards

The compound has several hazard statements associated with it: H302-H319-H372-H410. Precautionary measures include P501-P273-P260-P270-P264-P280-P391-P314-P337+P313-P305+P351+P338-P301+P312+P330 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

properties

IUPAC Name

4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDARUXWNKRPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine

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